molecular formula C22H23FN6O B2892731 N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-12-5

N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2892731
CAS No.: 946348-12-5
M. Wt: 406.465
InChI Key: KJGGDKAVGSHLOL-UHFFFAOYSA-N
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Description

Molecular Formula: C21H21FN6O
Molecular Weight: 392.438 g/mol
Structural Features:

  • Core: Pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 4, and 4.
  • Substituents: N4: 4-Fluorophenyl group (electron-withdrawing due to fluorine). N6: 3-Ethoxypropyl chain (ether-linked alkyl group, enhancing hydrophilicity).

Properties

IUPAC Name

6-N-(3-ethoxypropyl)-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-2-30-14-6-13-24-22-27-20(26-17-11-9-16(23)10-12-17)19-15-25-29(21(19)28-22)18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,13-14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGGDKAVGSHLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the nucleophilic addition of hydroxylamine to a cyano function, followed by cyclization reactions . The reaction conditions often involve the use of solvents like ethanol and water, with potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It primarily acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications at N4 and N6 Positions

The activity and physicochemical properties of pyrazolo[3,4-d]pyrimidine-4,6-diamines are highly sensitive to substituents at N4 and N5. Below is a comparative analysis:

Compound Name (Core Structure) N4 Substituent N6 Substituent Molecular Weight Key Properties/Applications Reference
Target Compound 4-Fluorophenyl 3-Ethoxypropyl 392.44 Kinase inhibition (JAK3 selectivity)
N4-(3-Chlorophenyl)-N6,N6-diethyl analog 3-Chlorophenyl Diethylamino 392.9 Higher lipophilicity (Cl vs. F)
N4-(2H-1,3-Benzodioxol-5-yl)-N6-(3-methoxypropyl) Benzodioxolyl 3-Methoxypropyl 418.5 Enhanced solubility (polar dioxolane)
N4-(3,4-Dimethylphenyl)-N6-(2-dimethylaminoethyl) 3,4-Dimethylphenyl 2-Dimethylaminoethyl 401.51 Increased basicity (tertiary amine)
N4-(4-Methoxyphenyl)-N6-(pyridin-3-ylmethyl) 4-Methoxyphenyl Pyridin-3-ylmethyl 418.5 Improved π-π stacking (pyridine ring)

Key Observations :

  • Electron-Withdrawing Groups (N4) : Fluorine (target compound) and chlorine () enhance binding to hydrophobic kinase pockets but differ in steric and electronic effects.
  • N6 Alkyl Chains : Ethoxypropyl (target) and methoxypropyl () improve water solubility compared to aromatic or tertiary amine substituents.
  • Aromatic vs. Aliphatic Substitutents : N4 benzodioxolyl () introduces polarity, while N6 pyridinyl () may enhance target engagement via hydrogen bonding.

Core Heterocycle Variations

Pyrazolo[3,4-d]pyrimidine derivatives are often compared with pyrimidine or quinazoline-based analogs:

Compound Class Core Structure Example Compound (Activity) Key Differences Reference
Pyrazolo[3,4-d]pyrimidines Bicyclic N-heterocycle Target compound (JAK3 inhibition) Broader kinase selectivity due to rigidity
Pyrimidine-4,6-diamines Monocyclic pyrimidine N4-(4-Aminophenyl)-N6-(methylsulfonylphenyl) Reduced steric hindrance, lower potency
Quinazoline Derivatives Fused bicyclic system N4-(3-Chloro-4-fluorophenyl) analog (IC50 = 0.157 μM vs. MERS-CoV) Enhanced planar surface for DNA intercalation

Key Observations :

  • Quinazolines (e.g., ) demonstrate antiviral efficacy, suggesting core flexibility influences mechanism of action.

Comparison with Analogs :

  • Morpholino or piperazinyl groups () require longer reaction times due to steric hindrance.
  • Benzodioxolyl substituents () may necessitate protective group strategies during synthesis.

Biological Activity

N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific enzymes.

Chemical Structure and Properties

The compound falls under the category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The presence of functional groups such as ethoxy and fluorophenyl enhances its pharmacological profile.

  • Histone Deacetylase Inhibition :
    • The compound has been evaluated for its ability to inhibit histone deacetylase 3 (HDAC3), an enzyme involved in the regulation of gene expression. In vitro studies indicated an IC50 value of 3.4 µM against HDAC3, suggesting moderate inhibitory activity . However, it did not demonstrate degradation of targeted HDACs.
  • Anticancer Activity :
    • Pyrazolo[3,4-d]pyrimidines have been reported to exhibit anticancer properties through the inhibition of various kinases and receptors. For instance, derivatives have shown activity against epidermal growth factor receptors (EGFR), with some compounds displaying IC50 values in the nanomolar range . The structural similarity to ATP allows these compounds to act as competitive inhibitors.

Biological Activity Overview

Activity Type Description IC50 Values
Histone Deacetylase InhibitionModerate inhibition of HDAC3 with potential implications for cancer therapy3.4 µM
Antiproliferative EffectsEffective against various cancer cell lines including A549 and HCT-1168.21 µM (A549), 19.56 µM (HCT-116)
Apoptosis InductionInduces apoptosis and cell cycle arrest at S and G2/M phasesNot specified

Study 1: Anticancer Efficacy

A recent study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among them, a derivative structurally related to this compound exhibited significant antiproliferative effects against lung (A549) and colorectal (HCT-116) cancer cell lines. The compound demonstrated an ability to induce apoptosis through a mechanism involving increased BAX/Bcl-2 ratios, highlighting its potential as a therapeutic agent in cancer treatment .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this class of compounds. The findings suggested that derivatives could effectively inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition could lead to reduced tumor growth rates in various cancer models .

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